

LH-846: A Comparative Analysis Against Standard Casein Kinase 1δ Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and selectivity of **LH-846**, a selective inhibitor of Casein Kinase 1δ (CK1 δ), against standard commercially available CK1 δ inhibitors, PF-670462 and D-4476. The information presented is intended to assist researchers in making informed decisions for their experimental designs.

Data Presentation

The following tables summarize the quantitative data for **LH-846** and the standard compounds, focusing on their in vitro efficacy against CK1 isoforms.

Table 1: In Vitro Potency of CK1δ Inhibitors

Compound	Target	IC50 (nM)	Selectivity Notes
LH-846	CK1δ	290	Less potent against CK1ε (1300 nM) and CK1α (2500 nM).
PF-670462	CK1δ	14	Also potent against CK1ε (7.7 nM)[1].
D-4476	CK1δ	300	Also inhibits ALK5 $(IC50 = 500 \text{ nM})[2].$



Table 2: Compound Properties

Compound	CAS Number	Molecular Weight	Solubility
LH-846	639052-78-1	316.81 g/mol	DMSO: 50 mg/mL
PF-670462	950912-80-8	410.32 g/mol	DMSO: 100 mM[3]
D-4476	301836-43-1	398.4 g/mol	Not specified

Experimental Protocols In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro potency (IC50) of inhibitors against CK1 δ .

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant CK1 δ .

Materials:

- Human recombinant CK1δ enzyme
- Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 1 mM
 DTT)
- ATP (at a concentration around the Km for CK1δ)
- Substrate peptide (e.g., a synthetic peptide derived from a known CK1δ substrate)
- Test compounds (LH-846, PF-670462, D-4476) dissolved in DMSO
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- 384-well plates
- Plate reader capable of luminescence detection



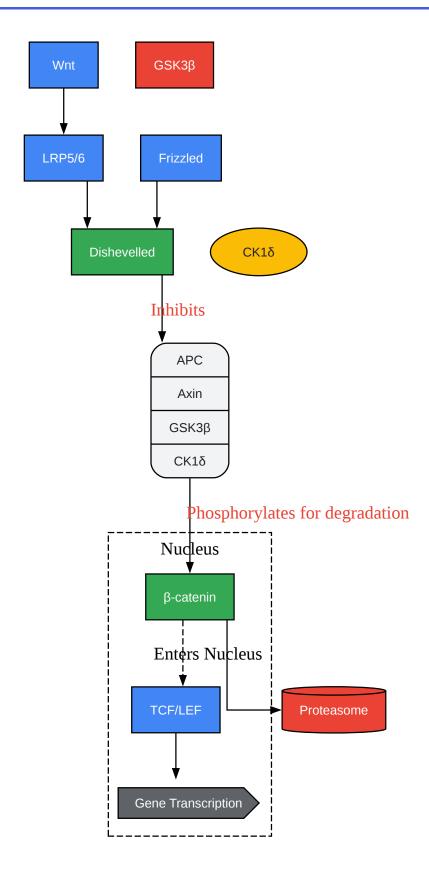
Procedure:

- Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
- Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of a 384-well plate.
 Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor or without enzyme as a positive control (0% activity).
- Prepare a master mix containing the kinase buffer, CK1 δ enzyme, and the substrate peptide.
- Add the master mix to the wells containing the test compounds.
- Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compounds to bind to the enzyme.
- Initiate the kinase reaction by adding ATP to all wells.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
- Measure the luminescence signal using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the controls.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualization Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways in which CK1 δ plays a regulatory role.

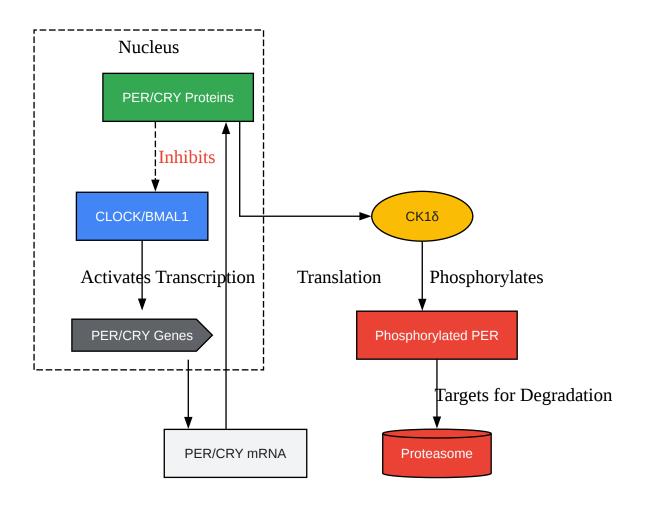




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Caption: Canonical Wnt Signaling Pathway with CK1δ.





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Caption: Role of CK1 δ in the Circadian Rhythm Clock.

Experimental Workflow Diagram



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Caption: In Vitro Kinase Inhibition Assay Workflow.

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